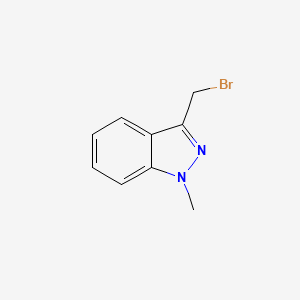
3-(Bromomethyl)-1-methyl-1H-indazole
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Sensing Applications
Boronic acids, including 3-(Bromomethyl)-1-methyl-1H-indazole, are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for both homogeneous assays and heterogeneous detection . These applications can occur at the interface of the sensing material or within the bulk sample. Researchers have explored their use in biosensors, environmental monitoring, and medical diagnostics.
Chemical Building Blocks
3-(Bromomethyl)-1-methyl-1H-indazole serves as an organic building block for synthesizing more complex molecules. For instance, it can be employed in the preparation of beta-substituted acrylates, which have applications in polymer chemistry and materials science . These acrylates find use in drug delivery systems, coatings, and other industrially significant scaffolds.
Heterocyclic Systems
Chemical reactions involving 3-(Bromomethyl)-1-methyl-1H-indazole lead to the formation of polyfunctionalized heterocyclic systems. These systems are critical in drug discovery, as they often exhibit unique pharmacological properties. Researchers explore their potential as antiviral agents, enzyme inhibitors, and other therapeutic targets .
Drug Delivery
Nanoparticles, including those derived from boronic acids, play a crucial role in drug delivery. While not specific to 3-(Bromomethyl)-1-methyl-1H-indazole, this broader context highlights the compound’s potential. Nanoparticles enhance drug stability, improve bioavailability, and allow targeted delivery to specific tissues or cells. Researchers continue to explore novel nanoparticle-based drug carriers .
Electrophoresis and Analytical Methods
3-(Bromomethyl)-1-methyl-1H-indazole can be employed in electrophoresis techniques. Researchers have used it for separating glycated molecules and studying their properties. Additionally, it serves as a building material for microparticles used in analytical methods .
Mechanism of Action
Target of Action
Brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
The mode of action of 3-(Bromomethyl)-1-methyl-1H-indazole is likely to involve the bromomethyl group. This group can participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromomethyl group can react with a wide range of chemically related substrates, leading to various biochemical transformations .
Biochemical Pathways
Brominated compounds can influence various metabolic pathways, depending on their specific targets .
Pharmacokinetics
The presence of the bromomethyl group may influence its bioavailability and metabolic stability .
Result of Action
Brominated compounds can have various effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Bromomethyl)-1-methyl-1H-indazole. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets .
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJAMWXOFEHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methyl-1H-indazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2443312.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)
![methyl (2E)-2-[(2-fluorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2443314.png)
![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)
![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)
![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)